molecular formula C16H19NO2 B3332464 {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine CAS No. 897094-84-7

{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine

Cat. No.: B3332464
CAS No.: 897094-84-7
M. Wt: 257.33 g/mol
InChI Key: MYEPIBMRMZQPDH-UHFFFAOYSA-N
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Description

Contextualization within Amine-Functionalized Aromatic Systems

Amine-functionalized aromatic systems are integral to modern chemistry, with applications ranging from pharmaceuticals to polymers. drugbank.com Benzylamines are a specific subclass where the amine functionality is separated from the aromatic ring by a methylene (B1212753) (CH₂) linker. This structural motif imparts a unique combination of properties: the aromatic ring provides a rigid scaffold and can participate in π-stacking interactions, while the aminomethyl group offers a site for hydrogen bonding and serves as a nucleophilic or basic center. Unlike anilines, where the amine's lone pair is delocalized into the aromatic ring, the methylene spacer in benzylamines ensures that the nitrogen atom retains its aliphatic amine character and higher basicity. wikipedia.org

Strategic Importance of Substituted Benzylamines as Synthetic Intermediates and Scaffolds

Substituted benzylamines are highly valued as both synthetic intermediates and foundational scaffolds in drug discovery and materials science. Their utility stems from the reactivity of the amine group, which can be readily transformed into a wide range of other functional groups such as amides, sulfonamides, and ureas. nih.gov They are common precursors for the industrial production of many pharmaceuticals. wikipedia.org

The benzylamine (B48309) core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with biological targets like enzymes and receptors. For instance, benzylamine derivatives are known to act as ligands for serine proteases and are investigated as inhibitors of enzymes such as monoamine oxidase-B. nih.govresearchgate.netresearchgate.net The substituents on the aromatic ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The presence of ether linkages, such as the methoxy (B1213986) and benzyloxy groups in the title compound, can enhance binding affinity and alter solubility.

Overview of Research Methodologies Applicable to Complex Aryl-Alkyl Amines

The characterization of complex aryl-alkyl amines like {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine relies on a suite of modern analytical techniques. These methods are essential for confirming the molecule's identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, including the characteristic signals for the aromatic, methylene, methoxy, and amine protons. ¹³C NMR helps to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS): This technique is used to determine the precise molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. iransilicate.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For a primary amine like the title compound, characteristic N-H stretching vibrations are expected to appear in the region of 3300–3500 cm⁻¹. iransilicate.comnih.gov

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the compound and for monitoring the progress of its synthesis. bre.com

These methodologies, when used in combination, provide a comprehensive characterization of the synthesized molecule, ensuring its structural integrity for further research and application. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-methoxy-3-(phenylmethoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-16-8-7-14(10-17)9-15(16)12-19-11-13-5-3-2-4-6-13/h2-9H,10-12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPIBMRMZQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)COCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 3 Benzyloxy Methyl 4 Methoxyphenyl Methanamine

Retrosynthetic Analysis and Precursor Synthesis

The most direct synthetic pathway to the target primary amine is through the conversion of a carbonyl group. The logical precursor is therefore 3-(benzyloxymethyl)-4-methoxybenzaldehyde . This aldehyde has been synthesized and utilized in other chemical preparations, making it an accessible starting point. prepchem.comsigmaaldrich.comorientjchem.orgnih.gov

The synthesis of this precursor aldehyde itself typically starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The phenolic hydroxyl group is first protected as a benzyl (B1604629) ether, followed by the introduction of the methyl group at the 4-position, or vice-versa.

Precursor Compound Chemical Formula Molecular Weight ( g/mol ) CAS Number
3-(Benzyloxy)-4-methoxybenzaldehydeC₁₅H₁₄O₃242.276346-05-0
IsovanillinC₈H₈O₃152.15621-59-0

Proposed Synthetic Route: Reductive Amination

Reductive amination is a robust and widely used method for synthesizing amines from aldehydes or ketones. masterorganicchemistry.comacsgcipr.org The process typically involves two steps: the formation of an imine by reacting the aldehyde with an amine source (in this case, ammonia), followed by the reduction of the imine to the desired amine. google.com This can often be performed in a one-pot procedure.

A common protocol would involve reacting 3-(benzyloxymethyl)-4-methoxybenzaldehyde with ammonia (B1221849) to form the intermediate imine, which is then reduced in situ. Various reducing agents are suitable for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being frequently employed due to their selectivity. masterorganicchemistry.comresearchgate.net

The reaction proceeds as follows:

Imine Formation: The aldehyde reacts with ammonia in a suitable solvent.

Reduction: A reducing agent is added to the reaction mixture, which selectively reduces the C=N double bond of the imine to form the primary amine.

Reaction Starting Material Reagents Product
Reductive Amination3-(Benzyloxy)methyl]-4-methoxybenzaldehyde1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₄)This compound

Introduction of the Benzyloxy Protecting/Directing Group

Predicted Physicochemical and Spectroscopic Data

Based on its structure, the key properties of this compound can be predicted. These predicted values are crucial for guiding its synthesis and confirming its identity upon isolation.

Table of Predicted Properties for this compound:

Property Predicted Value / Characteristic
Chemical Formula C₁₆H₁₉NO₂
Molecular Weight 257.33 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
¹H NMR - Aromatic protons (benzyl & phenyl): ~6.8-7.4 ppm - Benzylic CH₂ (O-CH₂-Ph): ~5.1 ppm - Methylene (B1212753) CH₂ (Ar-CH₂-N): ~3.8 ppm - Methoxy (B1213986) OCH₃: ~3.9 ppm - Amine NH₂: Broad singlet, variable ppm
¹³C NMR - Aromatic carbons: ~110-160 ppm - Benzylic O-CH₂: ~70 ppm - Aminomethyl Ar-CH₂: ~45 ppm - Methoxy OCH₃: ~56 ppm

| IR Spectroscopy | - N-H stretch (primary amine): Two bands ~3300-3400 cm⁻¹ - C-O stretch (ethers): ~1020-1250 cm⁻¹ - Aromatic C=C stretch: ~1500-1600 cm⁻¹ |

Chemical Reactivity and Mechanistic Investigations of 3 Benzyloxy Methyl 4 Methoxyphenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group is the most reactive site for nucleophilic and base-catalyzed reactions. Its reactivity is characteristic of a primary benzylic amine, where the nitrogen's lone pair of electrons initiates reactions with a variety of electrophiles.

As a potent nucleophile, the primary amine of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine readily participates in condensation reactions with carbonyl compounds. The reaction with aldehydes and ketones proceeds via a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate which subsequently dehydrates to yield the corresponding imine or Schiff base. researchgate.netnih.gov

In substitution reactions, the amine can act as a nucleophile to displace leaving groups from alkyl or acyl halides. For instance, reaction with an alkyl bromide would lead to the formation of a secondary amine, a process that can be controlled to prevent over-alkylation.

The primary amine is readily acylated to form amides, a common derivatization strategy. This transformation is typically achieved by reacting the amine with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. Similarly, reaction with sulfonyl chlorides, such as nitrobenzenesulfonyl chloride, in an aqueous basic medium yields stable sulfonamides. mdpi.comsigmaaldrich.com

Ureation, the formation of urea (B33335) derivatives, occurs when the amine reacts with isocyanates. This reaction is typically rapid and proceeds without the need for a catalyst, involving the nucleophilic attack of the amine on the central carbon of the isocyanate group.

Table 1: Examples of Amidation and Ureation Reactions

Reactant Class Specific Reactant Product Type
Acyl Chloride Acetyl chloride N-acetamide
Acid Anhydride (B1165640) Acetic anhydride N-acetamide
Sulfonyl Chloride 4-Nitrobenzenesulfonyl chloride N-sulfonamide
Isocyanate Phenyl isocyanate N,N'-disubstituted urea

The condensation of primary amines with aldehydes or ketones is a fundamental reaction that produces imines, commonly referred to as Schiff bases. nih.gov The reaction of this compound with an aldehyde, such as its parent compound 3-(benzyloxy)-4-methoxybenzaldehyde nih.gov, would proceed under mild heating in a solvent like ethanol (B145695) or methanol. The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water. researchgate.netukm.my These Schiff bases are valuable intermediates in organic synthesis and can exhibit interesting biological and materials properties. researchgate.netresearchgate.net

Table 2: Schiff Base Formation with Various Aldehydes

Aldehyde Reactant Solvent Conditions Product
Benzaldehyde Ethanol Reflux (E)-N-benzylidene-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Methanol Reflux (E)-4-({({3-[(benzyloxy)methyl]-4-methoxyphenyl}methyl)imino}methyl)-2-methoxyphenol
Cinnamaldehyde Ethanol Room Temp (E)-N-((E)-3-phenylallylidene)-1-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine

Transformations Involving the Benzyloxymethyl Moiety

The benzyloxymethyl group features a benzyl (B1604629) (Bn) ether, which is widely used as a protecting group for alcohols in multi-step organic synthesis due to its stability under a range of conditions and its susceptibility to selective cleavage. organic-chemistry.org

The removal of the benzyl protecting group to unmask the primary alcohol is a key transformation. Several methods are available, with the choice depending on the presence of other sensitive functional groups in the molecule. researchgate.net

Catalytic Hydrogenolysis : This is one of the most common and mildest methods for benzyl ether cleavage. nih.gov The reaction is performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. nih.gov The process yields the deprotected alcohol and toluene (B28343) as a byproduct. This method is generally clean and high-yielding but is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Dissolving Metal Reduction : Systems like sodium in liquid ammonia (B1221849) (Birch reduction) can cleave benzyl ethers. However, these conditions are harsh and can affect other parts of the molecule.

Lewis Acids : Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effect cleavage of benzyl ethers, often at low temperatures. organic-chemistry.org This method is useful when catalytic hydrogenation is not feasible. The presence of a cation scavenger like pentamethylbenzene (B147382) can improve yields and selectivity. organic-chemistry.org

Oxidative Cleavage : While standard benzyl ethers are resistant to many oxidants, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, are susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.org This specific reagent is generally selective for electron-rich benzyl ethers over standard benzyl ethers. nih.gov

Table 3: Comparison of Benzyl Ether Deprotection Methods

Method Reagents Key Advantages Key Limitations
Catalytic Hydrogenolysis H₂, Pd/C Mild, clean, high-yielding Reduces other functional groups (alkenes, alkynes, nitro groups)
Lewis Acid Cleavage BCl₃, AlCl₃ Effective for complex molecules Harsh conditions, may affect other acid-sensitive groups
Oxidative Cleavage (for activated ethers) DDQ, Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) Selective for electron-rich benzyl ethers Not effective for unsubstituted benzyl ethers

Beyond complete cleavage (deprotection), the benzylic position of the ether is a potential site for other transformations, though these are less common.

Reductive Transformations : The primary reductive transformation at the benzylic position is hydrogenolysis, which results in the deprotection discussed above. This reaction involves the cleavage of the C-O bond at the benzylic carbon.

Oxidative Transformations : Direct oxidation of the benzylic C-H bonds of a simple benzyl ether to a carbonyl group without cleaving the ether is challenging and not a standard transformation. More commonly, strong oxidation can lead to the formation of a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to release the free alcohol. organic-chemistry.org However, for this to be a viable strategy, other sensitive sites, such as the primary amine, would need to be protected first to prevent undesired side reactions.

Reactions of the Methoxyphenyl Aromatic System

The methoxyphenyl group in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the methoxy (B1213986) group. The benzyloxymethyl and methanamine substituents also influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

The methoxy group (-OCH₃) is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the arenium ion intermediate. The benzyloxymethyl group, being an alkyl-type substituent, is also an ortho, para-director, albeit a weaker activator than the methoxy group. The primary aminomethyl group (-CH₂NH₂) is also an activating, ortho, para-directing group.

Given the substitution pattern of this compound, the positions ortho and para to the strongly activating methoxy group are C5 and C2 respectively. The position para to the methoxy group (C1) is already substituted. Therefore, electrophilic attack is predicted to occur predominantly at the C2 and C6 positions. The directing effects of the benzyloxymethyl and aminomethyl groups will also influence the final product distribution.

A notable example of electrophilic aromatic substitution on a similar system is the dinitration of veratrole (1,2-dimethoxybenzene) derivatives. Studies have shown that dinitration of these compounds exclusively occurs at the positions para to the two alkoxy groups, resulting in high yields of the corresponding dinitro products. This regioselectivity is attributed to the strong directing effect of the methoxy groups.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound and Analogous Systems

ReactionElectrophileReagentsPredicted Major Product(s)Reference
Halogenation (Bromination)Br⁺Br₂ / FeBr₃2-Bromo-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine and 6-Bromo-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine nih.gov
NitrationNO₂⁺HNO₃ / H₂SO₄2-Nitro-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine and 6-Nitro-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine youtube.commasterorganicchemistry.com
Dinitration of 1,2-DiethoxybenzeneNO₂⁺N-Nitropyrazole1,2-Diethoxy-4,5-dinitrobenzene youtube.com

Metal-Catalyzed Cross-Coupling Reactions on Aromatic Halide Derivatives

Aromatic halide derivatives of this compound, which can be synthesized via electrophilic halogenation, are valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. reddit.comnih.gov For instance, the bromo-derivative of the title compound could be coupled with various aryl or vinyl boronic acids to generate more complex molecular architectures. The efficiency of such couplings can be influenced by the electronic nature of the substituents on the aromatic ring. For electron-rich systems, such as the methoxy-substituted aniline (B41778) derivative, the choice of ligand and base is crucial for achieving high yields. libretexts.org

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netresearchgate.net This reaction would allow for the introduction of a wide range of secondary or tertiary amine functionalities onto the aromatic ring of a halogenated derivative of this compound. The success of this reaction often depends on the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle. wikipedia.org

Table 2: Predicted Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

ReactionAryl Halide SubstrateCoupling PartnerCatalyst SystemPredicted ProductReference
Suzuki-Miyaura Coupling2-Bromo-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamineArylboronic acidPd(PPh₃)₄ / Base2-Aryl-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine reddit.comlibretexts.org
Buchwald-Hartwig Amination2-Bromo-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamineSecondary amine (e.g., Morpholine)Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base (e.g., NaOtBu)2-(Morpholin-4-yl)-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine researchgate.netwikipedia.org

Mechanistic Elucidation of Key Transformations

Understanding the underlying mechanisms of these reactions is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions.

Reaction Pathway Analysis

Electrophilic Aromatic Substitution: The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. For substrates like this compound, the electron-donating methoxy group significantly stabilizes the arenium ion, thereby accelerating the reaction rate. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the potential energy surface of the reaction, identifying reaction intermediates and transition states. researchgate.net For the nitration of dialkoxybenzenes, it has been proposed that the reaction may proceed through a single electron transfer (SET) process. nih.gov

Metal-Catalyzed Cross-Coupling: The catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and generally involve three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. reddit.comresearchgate.net

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation/Amine Coordination: In the Suzuki-Miyaura reaction, the organic group from the organoboron reagent is transferred to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Kinetic studies and computational modeling have provided deep insights into these pathways, highlighting the crucial role of ligands in facilitating each elementary step. nih.govbris.ac.uk

Transition State Investigations

Computational chemistry provides powerful tools for investigating the transition states of chemical reactions, offering insights into reaction barriers and selectivity.

Electrophilic Aromatic Substitution: DFT calculations can be used to locate and characterize the transition states for the formation of the σ-complex in electrophilic aromatic substitution reactions. The relative energies of the transition states for attack at different positions on the aromatic ring determine the regioselectivity of the reaction. For activated systems like this compound, the transition states leading to ortho and para substitution are expected to be significantly lower in energy than the transition state for meta substitution. libretexts.org

Metal-Catalyzed Cross-Coupling: The transition states for the oxidative addition, transmetalation, and reductive elimination steps in palladium-catalyzed cross-coupling reactions have been extensively studied using computational methods. researchgate.netresearchgate.net For the Suzuki-Miyaura reaction, DFT calculations have been used to investigate the structure and energetics of the transition state for the transmetalation step, which is often rate-determining. nih.gov Similarly, for the Buchwald-Hartwig amination, computational studies have elucidated the transition states for the key C-N bond-forming reductive elimination step, providing a rationale for the observed reactivity and selectivity with different ligands and substrates. bris.ac.uk These studies help in the rational design of more efficient catalysts.

Derivatization and Analog Synthesis Based on the 3 Benzyloxy Methyl 4 Methoxyphenyl Methanamine Scaffold

Synthesis of Secondary and Tertiary Amine Analogues

The primary amine group of {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine serves as a key reaction site for the synthesis of secondary and tertiary amine analogues. The most direct method for this transformation is N-alkylation. This reaction typically involves treating the primary amine with one or more equivalents of an alkyl halide (e.g., alkyl iodides, bromides, or chlorides).

To synthesize secondary amines, a controlled reaction with one equivalent of an alkylating agent is employed. For the synthesis of tertiary amines, the direct alkylation of secondary amines with alkyl halides is a straightforward approach. researchgate.net However, a common challenge in these reactions is over-alkylation, which leads to the formation of quaternary ammonium (B1175870) salts. To mitigate this, non-nucleophilic bases, such as N,N-diisopropylethylamine (Hünig's base), are often used to neutralize the hydrogen halide formed during the reaction without promoting further alkylation. researchgate.net The use of Hünig's base in a solvent like acetonitrile (B52724) provides a general and efficient method for the direct N-alkylation of secondary amines to tertiary amines, which is highly tolerant of various functional groups. researchgate.net

Another strategy involves reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield a secondary amine. Repetition of this process with another carbonyl compound can produce a tertiary amine. A more modern approach enables the conversion of secondary amines, protected as carbamates, directly into tertiary amines through a formal extrusion of carbon dioxide, offering a step-economical alternative to traditional protection/deprotection sequences. nih.gov

ReactantConditionsProduct TypeProduct Name
Methyl Iodide (CH₃I)Base (e.g., K₂CO₃), AcetonitrileSecondary AmineN-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)methanamine
Ethyl Bromide (CH₃CH₂Br)Base (e.g., K₂CO₃), AcetonitrileSecondary AmineN-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)ethanamine
N-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)methanamine + Methyl IodideHünig's base, AcetonitrileTertiary AmineN-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)-N-methylmethanamine
Benzaldehyde, then NaBH(OAc)₃DichloroethaneSecondary AmineN-Benzyl-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine

Modification of the Aromatic Ring Substituents

The aromatic ring of the scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The existing substituents—a strongly activating methoxy (B1213986) group (-OCH₃) and a moderately activating benzyloxymethyl group (-CH₂OBn)—are both ortho-, para-directing. This directing effect influences the regioselectivity of incoming electrophiles.

Halogenation and Nitration Studies

Halogenation of the aromatic ring can be achieved using standard electrophilic halogenation conditions. libretexts.org For instance, bromination can be carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Chlorination is similarly accomplished with chlorine (Cl₂) and a catalyst like iron(III) chloride (FeCl₃). Given the activating nature of the existing groups, the substitution is predicted to occur at the positions ortho to the methoxy group (C-5) or ortho to the benzyloxymethyl group (C-2), which are electronically enriched. Steric hindrance from the benzyloxymethyl group might favor substitution at the C-5 position.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring and is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The nitro group is a ring deactivator, which means that subsequent nitrations would require harsher conditions. ijrar.org The position of nitration will be guided by the existing activating groups, similar to halogenation. The primary amine is typically protected as an amide before nitration to prevent oxidation by nitric acid.

ReactionReagentsPotential Major Product
BrominationBr₂ / FeBr₃5-Bromo-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine
ChlorinationCl₂ / FeCl₃5-Chloro-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine
NitrationHNO₃ / H₂SO₄ (with amine protection)5-Nitro-{3-[(benzyloxy)methyl]-4-methoxyphenyl}methanamine

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the aromatic ring is commonly achieved through Friedel-Crafts reactions. However, the primary amine functionality can interfere with these reactions by coordinating with the Lewis acid catalyst. Therefore, the amine group must be protected, for example, as an acetamide, before carrying out the reaction.

Friedel-Crafts Alkylation involves reacting the protected scaffold with an alkyl halide in the presence of a Lewis acid (e.g., AlCl₃). This reaction introduces an alkyl chain onto the aromatic ring. A significant limitation is the potential for carbocation rearrangements and over-alkylation of the ring.

Friedel-Crafts Acylation is often preferred as it avoids these issues. The protected scaffold is reacted with an acyl chloride or an acid anhydride (B1165640) and a Lewis acid catalyst. This introduces an acyl group, which is deactivating and prevents further acylation. The resulting ketone can then be reduced to the desired alkyl group using methods such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. Finally, deprotection of the amine yields the alkyl-substituted analogue.

Preparation of Heterocyclic Constructs Incorporating the Amine

The primary amine of this compound is a valuable handle for constructing various heterocyclic systems, including fused rings and derivatives like amides and ureas.

Cyclization Reactions to Form Fused Ring Systems

The benzylamine (B48309) substructure is a classic precursor for the synthesis of isoquinoline-based fused ring systems. The Pictet-Spengler reaction involves the condensation of the benzylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline ring. This method is a powerful tool for constructing complex polycyclic scaffolds.

Another important method is the Bischler-Napieralski reaction . This involves first acylating the primary amine to form an amide. The resulting amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), to induce cyclization, forming a dihydroisoquinoline. Subsequent reduction or oxidation can further modify the newly formed heterocyclic ring. These reactions provide access to a rich diversity of fused heterocyclic structures. nih.govdocumentsdelivered.com For instance, related precursors like 4-benzyloxy-3-methoxybenzaldehyde (B140485) can be used to generate heterocyclic compounds such as nih.govmdpi.comnih.govtriazolo[4,3-a]pyridines through oxidative ring closure of a hydrazine (B178648) intermediate. mdpi.com

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine readily undergoes reactions to form stable amide and urea linkages, which are prevalent in medicinal chemistry.

Amide derivatives are synthesized by reacting the amine with carboxylic acids or their activated derivatives. Common methods include:

Reaction with an acyl chloride or acid anhydride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct.

Reaction directly with a carboxylic acid using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate amide bond formation. researchgate.net

Urea derivatives are typically prepared by reacting the amine with an isocyanate. researchgate.net This reaction is usually rapid and high-yielding, producing N,N'-disubstituted ureas. Alternatively, safer substitutes for highly toxic phosgene (B1210022), such as N,N'-carbonyldiimidazole (CDI) or triphosgene, can be used. nih.gov The amine first reacts with the phosgene equivalent to form a reactive carbamoyl (B1232498) intermediate, which then reacts with a second amine (which can be the same or different) to yield the final urea product. nih.govnih.gov

Derivative TypeReactantConditionsProduct Name
AmideAcetyl ChloridePyridine (B92270), CH₂Cl₂N-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)acetamide
AmideBenzoic AcidEDC, HOBt, DMFN-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)benzamide
AmideOleic AcidDCC, DMAPN-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)oleamide
UreaPhenyl IsocyanateTHF1-({3-[(Benzyloxy)methyl]-4-methoxyphenyl}methyl)-3-phenylurea
UreaN,N'-Carbonyldiimidazole (CDI), then ButylamineTHF1-Butyl-3-({3-[(benzyloxy)methyl]-4-methoxyphenyl}methyl)urea

Generation of Isotopic Analogues for Mechanistic Studies

The use of isotopically labeled compounds is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex biological matrices. For derivatives of the this compound scaffold, the strategic replacement of atoms such as hydrogen, carbon, or nitrogen with their heavier isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)) provides a non-invasive probe to track the fate of molecules and to determine the rate-limiting steps of chemical transformations.

Mechanistic studies involving the broader class of substituted benzylamines have frequently employed deuterium labeling at the benzylic position (the α-carbon) to investigate C-H bond cleavage events. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, serves as a key indicator of whether this bond is broken in the rate-determining step of a reaction.

A significant KIE (typically kH/kD > 2) is observed when the C-H bond is broken during the slowest step of a reaction. For instance, in the oxidation of substituted benzylamines, deuteration of the benzylic methylene (B1212753) group has been used to confirm the mechanism. The oxidation of [1,1-²H₂]benzylamine by cetyltrimethylammonium permanganate (B83412) showed a substantial primary KIE of 5.60, confirming that the cleavage of the α-C–H bond is indeed the rate-determining step in the transformation to the corresponding aldimine. ias.ac.in This approach is directly applicable to understanding the enzymatic or chemical oxidation of more complex derivatives like this compound.

The synthesis of these deuterated analogues typically involves the reduction of a corresponding nitrile or oxime precursor with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD₄). ias.ac.in This method allows for the specific introduction of deuterium at the benzylic position.

The table below summarizes an example of the synthesis and application of a deuterated benzylamine for mechanistic investigation, a strategy directly relevant to the this compound scaffold.

Table 1. Synthesis and Application of a Deuterated Benzylamine for Mechanistic Studies

Isotopologue Precursor Labeling Reagent Isotopic Purity Application Key Finding Reference

Applications of 3 Benzyloxy Methyl 4 Methoxyphenyl Methanamine As a Synthetic Building Block

Utilization in Multi-Step Organic Synthesis

The strategic placement of reactive groups in {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine makes it a valuable precursor in multi-step synthetic sequences. The primary amine can readily undergo a variety of transformations, including acylation, alkylation, and reductive amination, while the aromatic ring can be subjected to electrophilic substitution reactions. The benzyloxy group serves as a protected hydroxyl function, which can be deprotected at a suitable stage to unmask a reactive phenol (B47542).

While the parent molecule is achiral, it can be employed as a precursor to chiral auxiliaries. Resolution of racemic mixtures or asymmetric synthesis can introduce chirality, which can then be used to direct stereoselective transformations in subsequent steps. The benzylamine (B48309) scaffold is a well-established motif in chiral auxiliaries, and the substituents on the aromatic ring of this particular compound could influence the stereochemical outcome of reactions.

The bifunctional nature of this compound, possessing both a nucleophilic amine and a latent hydroxyl group, makes it an attractive candidate for the synthesis of polycyclic and macrocyclic structures. Through carefully designed reaction sequences, this building block can be incorporated into larger ring systems via intramolecular cyclization or intermolecular condensation reactions with other polyfunctional molecules. For instance, the amine could be linked to one part of a growing molecular chain, and after debenzylation, the resulting phenol could react to close a macrocycle.

Precursor to Structurally Diverse Chemical Libraries

The generation of chemical libraries containing a wide array of structurally related compounds is a cornerstone of modern drug discovery and materials science. This compound provides a central scaffold that can be systematically modified to produce a large number of derivatives.

The diversification of the this compound scaffold can be achieved through several synthetic strategies. The primary amine offers a convenient handle for the introduction of a wide range of substituents via amide bond formation or N-alkylation. The aromatic ring can be further functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation, with the methoxy (B1213986) group directing substitution patterns. Furthermore, cleavage of the benzyl (B1604629) ether would provide a phenolic hydroxyl group, which can be derivatized to introduce additional diversity.

Interactive Data Table: Potential Scaffold Diversification Reactions

Reaction SiteReagent/Reaction TypeResulting Functional Group
Primary AmineAcyl Halide/Anhydride (B1165640)Amide
Primary AmineAldehyde/Ketone (Reductive Amination)Secondary/Tertiary Amine
Primary AmineSulfonyl ChlorideSulfonamide
Aromatic RingNitrating MixtureNitro Group
Aromatic RingHalogenating AgentHalogen
Benzyloxy GroupHydrogenolysisPhenolic Hydroxyl

The amenability of this compound to various derivatization reactions makes it an ideal starting material for combinatorial synthesis. nih.govcuny.edu By employing a split-and-pool strategy or parallel synthesis techniques, a library of compounds can be rapidly generated. For example, the amine can be acylated with a diverse set of carboxylic acids in a parallel fashion. Subsequently, the benzyl ether can be cleaved, and the resulting phenol can be alkylated with a variety of alkyl halides, leading to a two-dimensional matrix of structurally distinct products. This approach allows for the efficient exploration of chemical space around the core scaffold. nih.govcuny.edu

Intermediacy in the Synthesis of Complex Organic Molecules

The structural motif present in this compound is found within a number of more complex, biologically active molecules. As such, it can serve as a key intermediate in their total synthesis. The synthesis of this intermediate often begins with more readily available starting materials like 3-benzyloxy-4-methoxybenzaldehyde. nih.gov

The synthesis of complex target molecules may involve the initial elaboration of the amine functionality, followed by modifications to the aromatic ring or the benzyloxy group. The methoxy group can also be a site for further chemistry, such as demethylation to reveal another phenolic hydroxyl, further increasing the synthetic utility of this intermediate. The strategic use of protecting groups and the careful sequencing of reactions are crucial for the successful application of this building block in the synthesis of intricate molecular architectures.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For "{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine," both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the disubstituted benzene (B151609) ring would likely appear as a set of multiplets or distinct doublets and singlets in the range of δ 6.8-7.5 ppm. The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. The benzylic protons of the benzyloxy group (O-CH₂-Ph) would likely be observed as a singlet around δ 5.0-5.2 ppm. The methylene (B1212753) protons of the methanamine group (CH₂-NH₂) are expected to appear as a singlet around δ 3.8-4.0 ppm. The methoxy (B1213986) group (O-CH₃) protons would present as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The spectrum would show distinct signals for each carbon atom. The aromatic carbons would resonate in the downfield region of the spectrum, typically between δ 110-160 ppm. The carbon of the benzylic methylene group (O-CH₂) would be expected around δ 70-75 ppm, while the methanamine methylene carbon (CH₂-NH₂) would likely appear around δ 40-45 ppm. The methoxy carbon (O-CH₃) signal is anticipated to be in the range of δ 55-60 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unequivocally assigning the proton and carbon signals by establishing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Phenyl)7.2-7.5 (m)127-130
Aromatic CH (Substituted Ring)6.8-7.2 (m)110-130
O-CH₂ (Benzyloxy)5.1 (s)72
CH₂-NH₂ (Methanamine)3.9 (s)42
O-CH₃ (Methoxy)3.8 (s)56
Aromatic C-O-148-150
Aromatic C-C-125-138

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "this compound," with a molecular formula of C₁₆H₁₉NO₂, the expected exact mass would be approximately 257.1416 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 257. A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇•), resulting in a peak at m/z 166. Another significant fragmentation pathway could involve the cleavage of the C-C bond between the aromatic ring and the methanamine group, leading to a benzylic cation at m/z 152. The tropylium (B1234903) ion at m/z 91 is a common fragment for compounds containing a benzyl group. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Structure of Fragment
257[M]⁺[C₁₆H₁₉NO₂]⁺
166[M - C₇H₇]⁺[H₂N-CH₂-C₆H₃(OCH₃)(CH₂)]⁺
152[M - CH₂NH₂ - C₇H₇]⁺[C₆H₃(OCH₃)(CH₂O)]⁺
91[C₇H₇]⁺Tropylium ion

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups would appear in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would give rise to absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ether linkages would be visible in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound," dissolved in a suitable solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of the substituted benzene rings. The π → π* transitions of the aromatic systems would likely result in strong absorption bands in the UV region, typically around 220-280 nm.

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure data for "this compound" is publicly available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If suitable single crystals of the compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. The crystal packing would likely be influenced by hydrogen bonds involving the amine group and potential π-π stacking interactions between the aromatic rings. researchgate.net

Advanced Spectroscopic Techniques for Complex Structural Insights

For more complex structural problems or for obtaining more detailed information, a variety of advanced spectroscopic techniques can be employed. Two-dimensional NMR experiments beyond COSY and HSQC, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations between protons and carbons, helping to piece together the entire molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is valuable for conformational analysis. Furthermore, computational chemistry can be used in conjunction with experimental spectroscopic data to predict and refine the structure of "this compound" and to simulate its spectroscopic properties.

Theoretical and Computational Investigations of 3 Benzyloxy Methyl 4 Methoxyphenyl Methanamine

Electronic Structure Analysis via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical methods offer powerful tools to investigate these characteristics at the atomic level.

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for the accurate prediction of molecular properties. For {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine, DFT calculations would typically be performed using a functional such as B3LYP, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional. A common choice for the basis set would be 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe electron distribution.

The initial step involves geometry optimization, where the molecule's structure is adjusted to find a minimum on the potential energy surface. This optimized geometry provides key structural parameters. Hypothetical optimized geometric parameters for selected bonds, angles, and dihedrals of this compound are presented below, reflecting expected values based on the hybridization and bonding environment of the constituent atoms.

Interactive Table 1: Predicted Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C(ar)-O(methoxy)1.365
O(methoxy)-C(methyl)1.428
C(ar)-CH2(amine)1.510
C-N(amine)1.472
C(ar)-CH2(benzyl)1.515
CH2-O(benzyl)1.435
O(benzyl)-CH2(phenyl)1.440
Bond Angles (°) **
C(ar)-O-C(methyl)117.5
C(ar)-C-N112.8
C(ar)-C-O(benzyl)110.5
C-O-C(benzyl)114.9
Dihedral Angles (°) **
C(ar)-C-N-H-60.5
C(ar)-C-O-C(benzyl)178.5

Note: These are hypothetical values for illustrative purposes.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier orbitals are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

Analysis of the frontier orbitals for this compound would likely show that the HOMO is primarily localized on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the amine group, as these are the most significant electron-donating sites. Conversely, the LUMO would be expected to be distributed over the benzylic phenyl ring, which can act as an electron acceptor.

Interactive Table 2: Predicted Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.25
HOMO-LUMO Gap (ΔE)5.60

Note: These are hypothetical values for illustrative purposes.

A large HOMO-LUMO gap, such as the predicted 5.60 eV, suggests high kinetic stability and low chemical reactivity, as it would require a significant amount of energy to excite an electron from the HOMO to the LUMO.

Conformational Analysis and Molecular Dynamics Simulations

The presence of several single bonds in this compound allows for considerable conformational flexibility. Key rotatable bonds include the C-C bond connecting the aminomethyl group to the phenyl ring, the C-O bonds of the ether linkages, and the C-C bond of the benzyloxy methyl group.

Conformational analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers for rotation between them. This can be achieved by systematically rotating specific dihedral angles and calculating the energy at each step.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time at a given temperature. MD simulations would reveal how the molecule explores its conformational space, the flexibility of different regions, and potential intramolecular interactions, such as hydrogen bonding between the amine group and nearby oxygen atoms.

Prediction of Reactivity and Reaction Pathways

The electronic structure data derived from DFT calculations can be used to predict the molecule's reactivity. The distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the localization of the HOMO on the methoxy-substituted ring and the amine nitrogen suggests these are the primary sites for reaction with electrophiles. The negative regions of a calculated Molecular Electrostatic Potential (MEP) map would also highlight these nucleophilic centers.

Computational methods can also be used to model potential reaction pathways. For example, the mechanism of N-acetylation or the reaction of the amine with an aldehyde could be simulated to determine the activation energies and the structure of transition states, providing a detailed understanding of the reaction kinetics and thermodynamics.

Intermolecular Interaction Studies

In the solid state or in solution, molecules of this compound can interact with each other through various non-covalent forces. The primary amine group (-NH2) is a potent hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) and benzyloxy groups are potential hydrogen bond acceptors.

Computational studies can predict the geometry and strength of these hydrogen bonds. In a hypothetical crystal structure, these interactions would likely play a crucial role in determining the packing arrangement of the molecules. For example, chains or networks of molecules linked by N-H···O or N-H···N hydrogen bonds could be anticipated. These interactions are fundamental to the material's physical properties, such as its melting point and solubility.

Computational Design of Novel Derivatives and Synthetic Routes

The computational model of this compound serves as a template for the in silico design of new derivatives with tailored properties. For instance, if enhanced electron-donating ability is desired, substituents could be computationally added to the aromatic rings, and their effect on the HOMO energy could be calculated. Similarly, modifications could be made to alter the molecule's shape and flexibility to optimize its interaction with a biological target.

Furthermore, computational chemistry can assist in planning synthetic routes. By calculating the stability of intermediates and the energy barriers of potential reaction pathways, it is possible to predict the feasibility of a proposed synthesis and identify potential side reactions, thereby guiding experimental efforts.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for {3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves benzyl ether formation followed by amination. For example, reacting 4-methoxyphenol derivatives with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group, followed by reductive amination using formaldehyde and ammonia/amine sources. Reaction optimization includes controlling temperature (60–80°C), solvent polarity (DMF or THF), and purification via column chromatography .
  • Key Considerations : Monitor intermediates using TLC and confirm purity via HPLC (>95%). Adjust stoichiometry of benzylating agents to minimize byproducts like di-substituted derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl rings) and methoxy groups (δ ~3.8 ppm). The benzyloxy methylene (CH₂O) appears as a singlet near δ 4.5–5.0 ppm.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.1) and fragmentation patterns (e.g., loss of benzyloxy group).
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What are the primary chemical reactions this amine undergoes, and how are these reactions optimized?

  • Reactions :

  • Acylation : React with acyl chlorides in dichloromethane (DCM) using triethylamine as a base.
  • Reductive Alkylation : Use NaBH₃CN or H₂/Pd-C for secondary amine formation.
  • Electrophilic Aromatic Substitution : Bromination or nitration at the activated para-methoxy position.
    • Optimization : Control pH for acylation (pH 8–9) and use anhydrous conditions to prevent hydrolysis .

Q. What safety precautions are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust/aerosols. In case of skin contact, rinse with water for 15 minutes. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s synthetic pathways resolve yield discrepancies?

  • Methodology : Use kinetic studies (e.g., in-situ IR/NMR) to identify rate-limiting steps. For example, during reductive amination, trace water may deactivate catalysts like NaBH₄, necessitating molecular sieves. Compare yields under inert (N₂) vs. ambient atmospheres to assess oxidation side reactions .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Check for hindered rotation in the benzyloxy group causing non-equivalent protons. Variable-temperature NMR (VT-NMR) can resolve splitting.
  • Impurity Analysis : Use 2D-COSY or HSQC to distinguish between structural isomers (e.g., ortho vs. para substitution) .

Q. What biological targets or pathways are associated with this compound, and how are its interactions studied?

  • Approach :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement.
  • Enzyme Inhibition : Test MAO-A/B inhibition via fluorometric assays (IC₅₀ determination).
    • Case Study : Structural analogs show affinity for adrenergic receptors, suggesting potential neuropharmacological applications .

Q. How do substituent variations (e.g., fluorine vs. methoxy) impact physicochemical and biological properties?

  • Methodology :

  • LogP Studies : Compare lipophilicity (HPLC-derived LogP) of fluorinated vs. methoxy analogs.
  • SAR Analysis : Fluorine increases metabolic stability but reduces solubility; methoxy enhances π-π stacking in receptor binding .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

  • Design :

  • Bioisosteric Replacement : Swap benzyloxy with cyclopentyloxy to modulate steric effects.
  • Amino Group Modifications : Introduce methyl or acetyl groups to alter basicity.
    • Validation : Test derivatives in vitro for potency (e.g., IC₅₀) and selectivity (e.g., kinase panel screening) .

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Feasible Synthetic Routes

Reactant of Route 1
{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine
Reactant of Route 2
{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.